molecular formula C14H9ClN2O2 B14809093 3-[5-(3-Chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide

3-[5-(3-Chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide

Cat. No.: B14809093
M. Wt: 272.68 g/mol
InChI Key: SCICCTQWOXUTCQ-UHFFFAOYSA-N
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Description

3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide is an organic compound that features a furan ring substituted with a 3-chlorophenyl group and a cyanoacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    3-(5-(3-Bromophenyl)furan-2-yl)-2-cyanoacrylamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different pharmacological properties and applications compared to similar compounds .

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C14H9ClN2O2/c15-11-3-1-2-9(6-11)13-5-4-12(19-13)7-10(8-16)14(17)18/h1-7H,(H2,17,18)

InChI Key

SCICCTQWOXUTCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)N

Origin of Product

United States

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